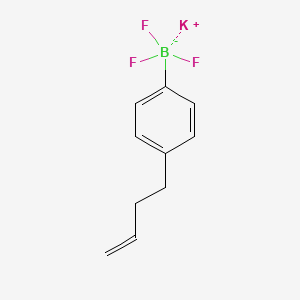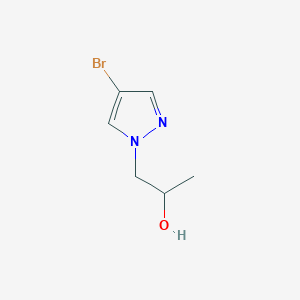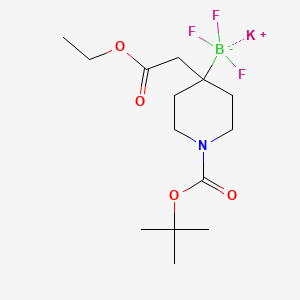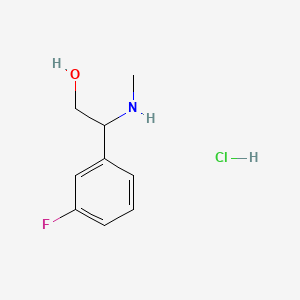
Potassium trifluoro(2-morpholinopyrimidin-5-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide typically involves the reaction of a pyrimidine derivative with a morpholine derivative in the presence of a boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and potassium trifluoroborate as the boron source . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group into a borane or borohydride.
Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development.
Applications De Recherche Scientifique
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases.
Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, the presence of the morpholine and pyrimidine groups allows for specific interactions with biological molecules, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (morpholin-4-yl)methyltrifluoroborate
- Potassium trifluoro[3-(morpholin-4-yl)prop-1-en-2-yl]boranuide
- Potassium trifluoro({4-[(morpholin-4-yl)methyl]phenyl})boranuide
Uniqueness
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. The presence of the pyrimidine ring enhances its stability and allows for selective interactions with biological targets, making it more versatile compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H10BF3KN3O |
|---|---|
Poids moléculaire |
271.09 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-morpholin-4-ylpyrimidin-5-yl)boranuide |
InChI |
InChI=1S/C8H10BF3N3O.K/c10-9(11,12)7-5-13-8(14-6-7)15-1-3-16-4-2-15;/h5-6H,1-4H2;/q-1;+1 |
Clé InChI |
URAMMLMPJRASBC-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CN=C(N=C1)N2CCOCC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)

![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)

![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)
![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)


![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)

